molecular formula C15H18N6S B13165246 Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine

Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine

Cat. No.: B13165246
M. Wt: 314.4 g/mol
InChI Key: MPRMQEJBLTXUOW-UHFFFAOYSA-N
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Description

Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine is a complex organic compound with a molecular formula of C15H18N6S This compound is characterized by the presence of pyrazole and pyrazine rings, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine typically involves multi-step organic reactions. One common method includes the reaction of 6-(1H-pyrazol-1-yl)pyrazine with thiophene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole or pyrazine derivatives.

Scientific Research Applications

Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine stands out due to its unique combination of pyrazole, pyrazine, and thiophene moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H18N6S

Molecular Weight

314.4 g/mol

IUPAC Name

N,N-dimethyl-N'-(6-pyrazol-1-ylpyrazin-2-yl)-1-thiophen-3-ylethane-1,2-diamine

InChI

InChI=1S/C15H18N6S/c1-20(2)13(12-4-7-22-11-12)8-17-14-9-16-10-15(19-14)21-6-3-5-18-21/h3-7,9-11,13H,8H2,1-2H3,(H,17,19)

InChI Key

MPRMQEJBLTXUOW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC1=CN=CC(=N1)N2C=CC=N2)C3=CSC=C3

Origin of Product

United States

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